molecular formula C17H13N3O2S B2584306 4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol CAS No. 879473-36-6

4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol

Cat. No.: B2584306
CAS No.: 879473-36-6
M. Wt: 323.37
InChI Key: FGAMUBHORSEGNI-UHFFFAOYSA-N
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Description

4-[4-(1,3-Benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol is a complex organic compound that features a benzothiazole moiety fused with a pyrazole ring and a methylbenzene diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This is followed by the cyclization of the resulting intermediate with a pyrazole derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques such as microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous for scaling up the production while maintaining the purity and structural integrity of the compound.

Mechanism of Action

The mechanism of action of 4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]-2-methylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-9-13(21)7-6-10(16(9)22)15-11(8-18-20-15)17-19-12-4-2-3-5-14(12)23-17/h2-8,21-22H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAMUBHORSEGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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